N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
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Description
“N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a chemical compound . It is a type of substituted pyrazole, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Scientific Research Applications
Anti-Cancer Activity
This compound has been evaluated for its anti-metabolic effects against proliferation of Huh-7 and Mcf-7, which are in vitro models of human liver and breast cancers, respectively . The compound was nanoformulated into chitosan nanoparticles to increase its anti-cancerous activity .
Drug Delivery System
The compound has been encapsulated into chitosan nanoparticles, demonstrating its potential as a drug delivery system . The nanoformulation was confirmed by TEM and FT-IR to ensure encapsulation .
Genotoxic Effect Analysis
The compound has been used in genotoxic effect analysis, specifically in cellular DNA fragmentation assays . This helps in understanding the genetic damage caused by the compound.
Interaction Energy Calculations
The compound has been used in interaction energy calculations to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Quantum Parameter Investigation
The quantum parameters of the compound have been investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . This helps in understanding the quantum mechanical properties of the compound.
Docking with Ampicillin-CTX-M-15
The compound has been docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
properties
IUPAC Name |
N-[4-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-13-17(18(28)26(25(13)5)15-9-7-6-8-10-15)23-16(27)11-14-12-30-20(22-14)24-19(29)21(2,3)4/h6-10,12H,11H2,1-5H3,(H,23,27)(H,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWMZONXYFFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide |
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